N-[(E)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-[(E)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that features a diverse array of functional groups, including sulfonamide, furan, and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-a]pyridine moiety may produce dihydroimidazo derivatives .
Scientific Research Applications
N-[(E)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the imidazo[1,2-a]pyridine moiety can interact with nucleic acids and proteins. These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s bioactive effects .
Comparison with Similar Compounds
Similar Compounds
N-(indol-2-yl)amides: These compounds share the amide linkage and have similar pharmacological applications.
N-(indol-3-yl)amides: Similar in structure but differ in the position of the indole ring attachment.
Sulfonamides: Compounds containing the sulfonamide group, widely used in medicinal chemistry.
Uniqueness
N-[(E)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, sulfonamide group, and imidazo[1,2-a]pyridine moiety in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(E)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S/c1-21-9-13-27(14-10-21)40(37,38)34(19-24-7-5-4-6-8-24)20-26-12-11-25(39-26)18-31-33-30(36)29-23(3)32-28-17-22(2)15-16-35(28)29/h4-18H,19-20H2,1-3H3,(H,33,36)/b31-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRYWDRMBKUAV-FDAWAROLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)C=NNC(=O)C4=C(N=C5N4C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)/C=N/NC(=O)C4=C(N=C5N4C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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